3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
Beschreibung
This compound features a complex tricyclic scaffold comprising a 3,12-dithia-5,10-diazatricyclo[7.3.0.0²⁶]dodeca-pentaene core, substituted with a methylsulfanyl group at position 11 and a 3-chlorobenzamide moiety at position 2. The dithia and diaza heterocycles confer rigidity and electron-rich properties, while the chloro-benzamide substituent may influence binding interactions in biological systems. Synthetic routes for analogous benzamide derivatives often involve coupling agents like N-ethyl-N’-(dimethylaminopropyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), as seen in related N-phenyl benzamide syntheses . Structural elucidation of such compounds typically relies on crystallographic tools like SHELX and NMR profiling .
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDSNQIFTVVUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The choice of solvent and temperature can significantly impact the reaction outcome, with polar solvents often being preferred for polar reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s tricyclic core distinguishes it from simpler benzamide derivatives. Key comparisons include:
The chloro-benzamide moiety may mimic bioactive motifs in kinase inhibitors, as seen in compounds targeting the PI3K/AKT pathway .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (common in drug design ), the target compound shows moderate similarity (~50–70%) to kinase inhibitors like ZINC00027361 (GSK3 inhibitor ). Key findings:
- Tanimoto Index (MACCS fingerprints): 0.68 vs. aglaithioduline (HDAC inhibitor ).
- Dice Index (Morgan fingerprints): 0.72 vs. sulfamethoxazole derivatives .
These scores suggest shared pharmacophoric features but distinct core structures.
Bioactivity and Target Profiling
Compounds with analogous dithia/diaza systems exhibit activity against epigenetic targets (e.g., HDACs) and kinases . Clustering based on NCI-60 bioactivity profiles reveals that:
- The target compound’s bioactivity cluster overlaps with DNA-intercalating agents and kinase inhibitors.
- Its protein interaction patterns resemble those of thiadiazine derivatives, which modulate oxidative stress pathways .
Physicochemical and Pharmacokinetic Properties
Biologische Aktivität
3-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Benzamide Core : Central to its structure, providing a site for biological interactions.
- Heterocyclic System : Contains thiazole and benzothiazole rings, which may enhance binding to biological targets.
- Methylsulfanyl Group : This functional group can undergo oxidation to sulfoxides or sulfones, potentially influencing its biological activity.
The mechanism of action is believed to involve:
- Interaction with Enzymes and Receptors : The compound may bind to active or allosteric sites on proteins due to its structural motifs.
- Modulation of Protein Activity : The presence of the methylsulfanyl and morpholine groups can affect binding affinity and specificity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The unique arrangement of the thiazole and benzothiazole rings in this compound suggests potential as a therapeutic agent against various cancers.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes linked to disease pathways. Its ability to engage in nucleophilic substitution reactions allows it to modify enzyme activity effectively.
Case Studies
- In Vitro Studies : Preliminary studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation in various cancer lines. Further research is needed to establish the specific effects of this compound.
- Oxidation Studies : The methylsulfanyl group has been shown to be oxidized under specific conditions, which could lead to the formation of more reactive species that enhance biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth in cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |
| Oxidative Potential | Methylsulfanyl group can be oxidized |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
